Eupatorin-5-methyl ether

Description

Structure

3D Structure

Properties

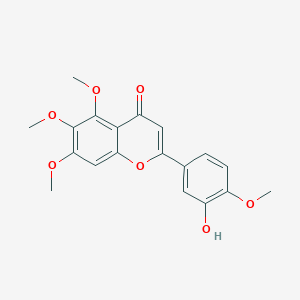

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427265 | |

| Record name | Eupatorin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-09-0 | |

| Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatorin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21764-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Eupatorin-5-methyl ether: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin-5-methyl ether, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural sources and the methodologies for its isolation and purification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to explore the pharmacological potential of this promising bioactive compound.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae and Lamiaceae families. While it has been identified in various species, the most significant and well-documented source is Orthosiphon stamineus, commonly known as cat's whiskers or Java tea.

Table 1: Quantitative Analysis of this compound in Natural Sources

| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | Concentration (% w/w) | Reference |

| Orthosiphon stamineus | Lamiaceae | Leaves | Chloroform (B151607) extraction of a methanol (B129727) extract | HPLC | 1.01 | [1] |

Note: The concentration reported is for a chloroform fraction of the total extract and may not represent the concentration in the raw plant material.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common flavonoid isolation techniques.

Experimental Protocol: Isolation from Orthosiphon stamineus Leaves

1. Extraction:

-

Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.

-

Procedure:

-

Air-dried and powdered leaves of Orthosiphon stamineus are subjected to maceration with methanol at room temperature for 72 hours.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation:

-

Objective: To partition the crude extract based on polarity to enrich the fraction containing this compound.

-

Procedure:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Based on preliminary analysis (e.g., thin-layer chromatography), the chloroform fraction, which is typically rich in methoxylated flavonoids, is selected for further purification.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from other compounds in the enriched fraction.

-

Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a commonly employed technique for the final purification of flavonoids.

-

Typical Parameters:

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution system of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength of approximately 340 nm is appropriate for flavonoids.

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of this compound are pooled.

-

4. Purity Assessment:

-

Objective: To determine the purity of the isolated this compound.

-

Method: The purity of the isolated compound is assessed by analytical HPLC or LC-MS. The structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

Isolation workflow for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the STAT1 Signaling Pathway

This compound has been shown to inhibit the activation of the Signal Transducer and Activator of Transcription 1 (STAT1). This pathway is crucial for mediating pro-inflammatory responses.

Inhibition of the STAT1 signaling pathway.

Modulation of the NF-κB Signaling Pathway and Downstream Effectors

This compound is also implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting this central regulator of inflammation, it can downregulate the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Modulation of the NF-κB signaling pathway.

Conclusion

This compound represents a valuable natural product with demonstrated biological activities relevant to drug discovery. This guide provides a foundational understanding of its natural sources and a practical framework for its isolation and purification. The elucidation of its interactions with key signaling pathways, such as STAT1 and NF-κB, further underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Further research is warranted to explore a wider range of natural sources and to optimize isolation protocols for higher yields and purity.

References

The Eupatorin-5-Methyl Ether Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Route to a Promising Bioactive Flavonoid

Introduction

Eupatorin-5-methyl ether, a polymethoxylated flavone (B191248) found in various medicinal plants, notably from the Lamiaceae family such as Orthosiphon stamineus (Cat's Whiskers), has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived bioactive compounds.

This compound is a specialized metabolite derived from the general flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. The biosynthesis involves a series of enzymatic reactions, including hydroxylation and multiple O-methylations, which contribute to its unique chemical structure and biological properties. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the central flavonoid pathway, leading to the formation of the flavone backbone, which is subsequently modified by hydroxylation and a series of methylation events. The proposed pathway initiates from the common flavanone (B1672756) precursor, naringenin (B18129), and proceeds through the formation of luteolin (B72000), its 6-hydroxylation to form 6-hydroxyluteolin (B91113), and subsequent methylations to yield eupatorin (B191229) and finally this compound.

Key Enzymatic Steps:

-

Flavone Synthase (FNS): The pathway to flavones branches from flavanones through the action of flavone synthase. This enzyme introduces a double bond in the C-ring of naringenin to form apigenin.

-

Flavonoid 3'-Hydroxylase (F3'H): Apigenin is then hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450 monooxygenase, to produce luteolin.

-

Flavonoid 6-Hydroxylase (F6H): The crucial hydroxylation at the 6-position of the A-ring is catalyzed by a flavonoid 6-hydroxylase, converting luteolin into 6-hydroxyluteolin[1]. This step is a key branching point towards the biosynthesis of eupatorin and related compounds.

-

O-Methyltransferases (OMTs): A series of O-methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, follows. 6-Hydroxyluteolin is sequentially methylated at the 7, 3', and 4' positions to yield eupatorin (5,3'-dihydroxy-6,7,4'-trimethoxyflavone). A final methylation at the 5-hydroxyl group of eupatorin produces this compound. The specific OMTs responsible for each step in Orthosiphon stamineus are yet to be fully characterized.

Quantitative Data

Quantitative analysis of eupatorin and its precursors in plant tissues is essential for understanding the pathway's efficiency and for metabolic engineering strategies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the method of choice for accurate quantification. While comprehensive data on the entire pathway is limited, studies on Orthosiphon stamineus have reported the quantification of eupatorin.

Table 1: Quantification of Eupatorin in Orthosiphon stamineus

| Compound | Plant Material | Extraction Method | Analytical Method | Concentration | Reference |

| Eupatorin | Leaves | Methanol Extraction | HPLC-MS/MS | Varies by plant variety and growth conditions | [2][3] |

| Sinensetin | Leaves | Methanol Extraction | HPLC-MS/MS | Varies by plant variety and growth conditions | [2][3] |

Note: Specific concentrations are highly dependent on the plant variety, developmental stage, and environmental conditions. The table structure is provided for guidance.

Table 2: Putative Substrate Specificity of Key Enzymes

| Enzyme | Substrate(s) | Product(s) | Comments |

| Flavone Synthase (FNS) | Naringenin | Apigenin | General enzyme in flavone biosynthesis. |

| Flavonoid 3'-Hydroxylase (F3'H) | Apigenin | Luteolin | A cytochrome P450 enzyme. |

| Flavonoid 6-Hydroxylase (F6H) | Luteolin | 6-Hydroxyluteolin | Key enzyme for this branch of flavonoid metabolism. |

| O-Methyltransferase (OMT) | 6-Hydroxyluteolin | (Intermediates), Eupatorin | Multiple OMTs with specific regioselectivity are likely involved. |

| O-Methyltransferase (OMT) | Eupatorin | This compound | A specific OMT for the 5-OH position. |

Experimental Protocols

Quantification of this compound and its Precursors by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound and its precursors from plant material.

a. Sample Preparation:

-

Freeze-dry plant material (e.g., leaves of Orthosiphon stamineus) and grind to a fine powder.

-

Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or shaking for a defined period (e.g., 30 minutes) at room temperature.

-

Centrifuge the extract to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

b. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution profile.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over a set time to separate the compounds of interest.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative or positive ion mode, using Multiple Reaction Monitoring (MRM) for quantification.

-

Optimize the precursor-to-product ion transitions for each analyte (e.g., eupatorin, this compound, luteolin, 6-hydroxyluteolin) by infusing authentic standards.

-

-

Quantification: Generate a standard curve for each analyte using serial dilutions of authentic standards. Calculate the concentration of each compound in the plant extract based on the standard curve.

Heterologous Expression and Characterization of O-Methyltransferases

This protocol describes the general workflow for expressing and functionally characterizing a candidate O-methyltransferase (OMT) involved in the this compound pathway.

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from a plant source known to produce this compound (e.g., Orthosiphon stamineus).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate OMT gene using gene-specific primers.

-

Clone the amplified OMT gene into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.

b. Heterologous Expression and Protein Purification:

-

Transform the expression vector into a suitable host, such as E. coli BL21(DE3).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells and lyse them to release the recombinant protein.

-

Purify the tagged protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

c. In Vitro Enzyme Assay:

-

Set up a reaction mixture containing:

-

Purified recombinant OMT enzyme.

-

The potential substrate (e.g., 6-hydroxyluteolin or eupatorin).

-

The methyl donor, S-adenosyl-L-methionine (SAM).

-

A suitable buffer at an optimal pH.

-

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding acid or an organic solvent).

-

Extract the product and analyze it by HPLC or LC-MS/MS to identify and quantify the methylated product.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound represents a fascinating example of the chemical diversification of flavonoids in plants. While the general enzymatic steps have been proposed, further research is required to fully elucidate the specific enzymes, particularly the O-methyltransferases, from Orthosiphon stamineus and other source plants. The characterization of these enzymes, including their substrate specificity and kinetic parameters, will be instrumental for the successful metabolic engineering of this valuable bioactive compound. The protocols and information provided in this technical guide offer a solid foundation for researchers to advance our understanding of this compound biosynthesis and to explore its potential in drug development and other applications.

References

Eupatorin-5-methyl ether (CAS: 21764-09-0): A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Bioactive Flavonoid

Abstract

Eupatorin-5-methyl ether, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and the evaluation of its bioactivities are presented, alongside a structured summary of quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

This compound, also known as 3'-Hydroxy-4',5,6,7-tetramethoxyflavone, is a flavonoid compound predominantly found in plants of the Asteraceae and Lamiaceae families, such as Orthosiphon stamineus.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 21764-09-0 | [2] |

| Molecular Formula | C₁₉H₁₈O₇ | [2] |

| Molecular Weight | 358.34 g/mol | [2] |

| Appearance | Solid | - |

| Synonyms | 3'-Hydroxy-4',5,6,7-tetramethoxyflavone, TMF | [1][2] |

| SMILES | COc1ccc(cc1O)C2=CC(=O)c3c(O2)cc(OC)c(OC)c3OC | - |

| Storage | 2°C - 8°C | [2] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These activities are attributed to its ability to modulate various biochemical pathways and inhibit specific enzymes.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) with an IC₅₀ value of 5.5 μM.[1] The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, it has been observed to inhibit the activation of the Signal Transducer and Activator of Transcription 1 (STAT1), a key transcription factor in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It exhibits antiproliferative activity and can sensitize cancer cells to other therapeutic agents. One of the key mechanisms underlying its anticancer effect is its interaction with cytochrome P450 (CYP1) enzymes, particularly CYP1A1. This interaction leads to the metabolic activation of this compound, resulting in the induction of p21 and the activation of the JNK signaling pathway, which ultimately leads to cell cycle arrest and apoptosis.

Antioxidant Activity

As a flavonoid, this compound possesses antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.[2] This activity is often evaluated through its ability to scavenge free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its close analog, eupatorin (B191229).

Table 1: Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (μM) | Cell Line/System | Reference(s) |

| Nitric Oxide (NO) Production | 5.5 | [1] |

Table 2: Cytotoxic Activity of Eupatorin (a related compound)

| Cell Line | IC₅₀ (µg/mL) | Incubation Time (h) | Reference(s) |

| MCF-7 (Breast Cancer) | >20 | 24 | [3] |

| MDA-MB-231 (Breast Cancer) | >20 | 24 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation from Orthosiphon stamineus

A general protocol for the extraction and isolation of flavonoids, including this compound, from the leaves of Orthosiphon stamineus is as follows:

-

Drying and Grinding: Air-dry the fresh leaves of Orthosiphon stamineus and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves in methanol (B129727) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Chromatographic Purification: Subject the chloroform and ethyl acetate fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative thin-layer chromatography (TLC) to isolate this compound.[4][5]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[3][6][7][8]

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 100 µL of various concentrations of this compound to 2.9 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a methanol blank.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.[9][10][11][12]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]

- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterisation of flavonoids from the leaves of medicinal plant <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

Eupatorin-5-Methyl Ether: A Technical Overview of its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin-5-methyl ether, a flavone (B191248) found in various medicinal plants, has garnered attention for its potential as an anticancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of this compound and its closely related parent compound, eupatorin (B191229). While research specifically on this compound is emerging, a significant body of evidence on eupatorin's mechanism of action offers valuable insights into the potential therapeutic applications of this class of flavonoids. This document summarizes key findings on their impact on cancer cell signaling pathways, apoptosis, and the cell cycle, supported by quantitative data and detailed experimental protocols.

Core Anticancer Mechanisms

This compound and eupatorin exert their anticancer effects through a multi-pronged approach that includes the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the inhibition of key signaling pathways essential for tumor growth and survival.

Induction of Apoptosis

Eupatorin is a potent inducer of apoptosis in various cancer cell lines. The process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Eupatorin treatment leads to the upregulation of pro-apoptotic proteins such as Bak1, Bax, and Bad. This triggers the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] The released cytochrome c then activates caspase-9, a key initiator caspase in the intrinsic pathway, leading to a cascade of downstream caspase activation, including caspase-3, which executes the final stages of apoptosis.[2]

-

Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic pathway, with studies showing activation of caspase-8.[2]

-

MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathway is also implicated in eupatorin-induced apoptosis. Eupatorin has been shown to induce the phosphorylation of JNK/SAPK, and inhibition of this kinase attenuates cell death.[3]

Cell Cycle Arrest

Eupatorin and its derivatives have been demonstrated to halt the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.

-

G0/G1 Arrest: In human breast cancer cells (MCF-7 and MDA-MB-231), eupatorin has been shown to cause cell cycle arrest at the sub-G0/G1 phase.[1][2] this compound, in conjunction with benzo[a]pyrene, has been found to sensitize MCF7 cells to G1 arrest.[1]

-

G2/M Arrest: In human leukemia cell lines, eupatorin induces a G2/M phase cell cycle arrest.[3]

Inhibition of Key Signaling Pathways

The anticancer activity of eupatorin and its methylated ether derivative is significantly attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: Eupatorin effectively blocks the Phospho-Akt (p-Akt) pathway, a crucial signaling cascade for cell survival, proliferation, and resistance to apoptosis.[1][2]

-

NF-κB Pathway: In thyroid cancer cells, eupatorin has been shown to suppress the NF-κB/P13K/AKT signaling pathways, leading to reduced proliferation and inflammation.[4]

-

STAT3 Pathway: Eupatorin and related flavonoids have been reported to inhibit the activation of STAT3, a transcription factor that plays a pivotal role in tumor progression and metastasis.[5] Specifically, this compound has been noted to inhibit STAT1 activation.[6]

-

MAPK Pathway: As mentioned earlier, the MAPK pathway is activated in response to eupatorin, with the JNK/SAPK branch playing a crucial role in mediating apoptosis.[3]

Anti-Angiogenic and Anti-Metastatic Effects

Eupatorin has demonstrated the potential to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).

-

Anti-Angiogenesis: In an ex vivo mouse aorta ring assay, eupatorin was found to inhibit the sprouting of new blood vessels.[1][2]

-

Anti-Metastasis: Wound healing and Boyden chamber assays have shown that eupatorin can prevent the migration and invasion of MDA-MB-231 breast cancer cells by more than 60%.[1][2]

Modulation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism implicated in eupatorin-induced cancer cell death. Eupatorin treatment has been shown to be dependent on ROS generation for its apoptotic effects in human leukemia cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of eupatorin and this compound.

| Compound | Cell Line | Assay | IC50 Value | Treatment Time | Reference |

| Eupatorin | MCF-7 | MTT Assay | >20 µg/mL | 24 h | [2] |

| Eupatorin | MDA-MB-231 | MTT Assay | >20 µg/mL | 24 h | [2] |

| Eupatorin | MCF-7 | MTT Assay | ~5 µg/mL | 48 h | [2] |

| Eupatorin | MDA-MB-231 | MTT Assay | ~5 µg/mL | 48 h | [2] |

| Eupatorin | MCF-10a (Normal) | MTT Assay | ~30 µg/mL | 48 h | [2] |

| Eupatorin | HL-60 | MTT Assay | ~5 µM | Not Specified | [7] |

| Eupatorin | U937 | MTT Assay | ~5 µM | Not Specified | [7] |

| Eupatorin | Molt-3 | MTT Assay | ~5 µM | Not Specified | [7] |

| Eupatorin | PA-1 (Ovarian) | WST-1 Assay | 17.19 µg/mL | 24 h | [8] |

| Eupatorin | HT-29 (Colon) | MTT Assay | 100 µM | 24 h | [9] |

| Eupatorin | SW948 (Colon) | MTT Assay | 100 µM | 24 h | [9] |

| This compound | - | NO Production | 5.5 µM | Not Specified | [6] |

Table 1: Cytotoxicity (IC50) of Eupatorin and this compound in Various Cell Lines.

| Compound | Cell Line | Effect | Concentration | Treatment Time | Reference |

| Eupatorin | MCF-7 | Sub G0/G1 Arrest | 5 µg/mL | Time-dependent | [1][2] |

| Eupatorin | MDA-MB-231 | Sub G0/G1 Arrest | 5 µg/mL | Time-dependent | [1][2] |

| Eupatorin | Leukemia Cells | G2/M Arrest | Not Specified | Not Specified | [3] |

| Eupatorin | HT-29 (Colon) | G2/M Arrest | 100 µM | 24 h | [9] |

Table 2: Effects of Eupatorin on Cell Cycle Progression.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the mechanism of action of eupatorin and its derivatives.

Cell Viability and Cytotoxicity Assays (MTT and WST-1)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the tetrazolium salt (MTT or WST-1) into a colored formazan (B1609692) product.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of eupatorin or this compound for specific durations (e.g., 24, 48, 72 hours).

-

The MTT or WST-1 reagent is added to each well and incubated.

-

The resulting formazan crystals (in the case of MTT) are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[2][8]

-

Apoptosis Assays

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Cells are treated with the test compound.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

-

-

Caspase Activity Assays:

-

Principle: These assays measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates. Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule.

-

Protocol Outline:

-

Cell lysates are prepared from treated and untreated cells.

-

The lysate is incubated with a specific caspase substrate.

-

The fluorescence or absorbance is measured over time to determine caspase activity.[2]

-

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol Outline:

-

Cells are treated with the compound of interest.

-

Cells are harvested, fixed (e.g., in ethanol), and treated with RNase to remove RNA.

-

The DNA is stained with a fluorescent dye such as propidium iodide (PI) or DAPI.

-

The fluorescence intensity of individual cells is measured by flow cytometry, and the data is analyzed to generate a histogram representing the cell cycle distribution.[1][2]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol Outline:

-

Protein lysates are prepared from treated and untreated cells.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and processes affected by eupatorin and its derivatives.

Caption: Eupatorin-induced apoptosis signaling pathways.

Caption: Inhibition of key cancer signaling pathways.

References

- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]

- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupatorin-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupatorin modulates BCPAP in thyroid cancer cell proliferation via suppressing the NF-κB/P13K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]

- 8. ijper.org [ijper.org]

- 9. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Activity of Eupatorin-5-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorin-5-methyl ether, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Flavonoids are a large class of plant secondary metabolites renowned for their antioxidant properties. Among these, polymethoxyflavones (PMFs) have demonstrated enhanced metabolic stability and oral bioavailability, making them attractive candidates for therapeutic development. This compound (3'-hydroxy-4',5,6,7-tetramethoxyflavone) is a prominent member of this subclass, exhibiting a range of biological activities including anti-inflammatory, and anticancer effects, which are intrinsically linked to its antioxidant capacity.[1] The ability of this compound to mitigate oxidative stress is a key aspect of its therapeutic potential.[1]

Mechanism of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

-

Direct Radical Scavenging: Like many flavonoids, this compound possesses a chemical structure conducive to donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of a hydroxyl group on the B-ring is a key structural feature contributing to this activity.

-

Modulation of Cellular Signaling Pathways: A significant aspect of this compound's antioxidant effect is its ability to modulate endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a variety of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

-

Inhibition of Pro-oxidant Enzymes: this compound has been shown to inhibit the production of nitric oxide (NO), a molecule that, while important for physiological processes, can contribute to oxidative and nitrosative stress at high concentrations. This inhibitory action on NO production further underscores its role in mitigating oxidative damage.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The available data is summarized in the table below. It is important to note that direct comparative studies using multiple standardized assays on the pure compound are limited in the publicly available literature.

| Assay | Endpoint | Result (IC50) | Reference |

| Nitric Oxide (NO) Radical Scavenging | Inhibition of NO production | 5.5 µM |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound and the positive control in the same solvent.

-

In a test tube or microplate well, add a specific volume of the DPPH solution to a specific volume of the sample or standard solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A blank containing the solvent and the sample is also measured to account for any absorbance from the sample itself. A control containing the solvent and DPPH solution is used as the reference.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at around 734 nm. In the presence of an antioxidant, the radical is reduced, and the color diminishes.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of an antioxidant. The intensity of the blue color is proportional to the reducing power of the antioxidant.

-

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound

-

Positive control (e.g., FeSO₄·7H₂O)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare a series of dilutions of this compound and the ferrous sulfate (B86663) standard.

-

Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing antioxidant activity.

Caption: Nrf2 signaling pathway activation by this compound.

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

This compound exhibits significant antioxidant activity, primarily through the modulation of the Nrf2 signaling pathway and direct radical scavenging. While quantitative data from a comprehensive panel of standardized antioxidant assays are not extensively available, the existing evidence strongly supports its potential as a potent antioxidant agent. The detailed experimental protocols provided herein offer a foundation for further investigation and comparative analysis of its antioxidant efficacy. Future research should focus on generating a more complete quantitative profile of its antioxidant activity and further elucidating the precise molecular interactions within the Nrf2 pathway to fully realize its therapeutic potential in oxidative stress-related diseases.

References

Eupatorin-5-Methyl Ether: A Technical Guide to its Pharmacokinetic Profile and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data specifically for eupatorin-5-methyl ether is limited. This guide provides a comprehensive overview based on available information for the closely related compound, eupatorin (B191229), and general principles of polymethoxylated flavonoid pharmacology. The experimental protocols are representative methodologies for this class of compounds.

Introduction

This compound (3'-hydroxy-4',5,6,7-tetramethoxyflavone) is a naturally occurring polymethoxylated flavonoid (PMF) found in various medicinal plants, including Orthosiphon stamineus.[1][2] PMFs are a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, which can influence their metabolic stability and bioavailability. This compound has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for its development as a potential therapeutic agent. This technical guide synthesizes the available data and provides detailed experimental methodologies relevant to the study of this compound and related compounds.

Pharmacokinetic Profile

Quantitative Pharmacokinetic Data (Eupatorin in Rats)

The following table summarizes the key pharmacokinetic parameters of eupatorin in rats following a single oral administration. This data can serve as a valuable reference point for estimating the pharmacokinetic profile of this compound.

| Parameter | Value (Mean ± SD) | Unit | Description |

| Cmax | 974.886 ± 293.898 | µg/L | Maximum observed plasma concentration. |

| Tmax | 0.25 | h | Time to reach maximum plasma concentration. |

| t1/2 | 0.353 ± 0.026 | h | Elimination half-life. |

| Data obtained from a study on eupatorin in rats after a single oral dose.[3] |

Bioavailability

The oral bioavailability of flavonoids is a critical factor influencing their therapeutic efficacy. Generally, polymethoxylated flavonoids are thought to have improved metabolic stability and oral bioavailability compared to their hydroxylated counterparts. Methylation can protect the flavonoid structure from extensive first-pass metabolism in the liver.

While the absolute bioavailability of this compound has not been reported, it is anticipated to be higher than that of unmethylated flavonoids. Further studies are required to quantify its oral bioavailability.

Metabolism

The metabolism of eupatorin has been studied in rats both in vivo and in vitro, providing a likely metabolic map for this compound. The primary metabolic pathways for eupatorin include:[4]

-

Phase I Reactions: Oxidation, demethylation.

-

Phase II Reactions: Glucuronidation, sulfation.

These metabolic transformations primarily occur in the liver and intestinal mucosa. The resulting metabolites are generally more water-soluble and are more readily excreted from the body.

Experimental Protocols

This section outlines a representative experimental protocol for conducting a pharmacokinetic study of a polymethoxylated flavonoid, such as this compound, in a rat model. This protocol is based on established methodologies for similar compounds.[5]

Animal Studies

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (12-18 hours) before oral administration, with free access to water.

Drug Administration

-

Formulation: For oral administration, this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a biocompatible solvent system (e.g., saline:polyethylene glycol:ethanol).

-

Dose: The dose level is determined based on preliminary toxicity and efficacy studies.

-

Administration:

-

Oral (p.o.): Administered via oral gavage.

-

Intravenous (i.v.): Administered as a bolus injection into the tail vein.

-

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying flavonoids in biological matrices.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (IS) solution.

-

Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Pharmacokinetic Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Signaling Pathway Modulation

This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways.

Anti-Inflammatory Signaling

Eupatorin and the related flavonoid sinensetin (B1680974) have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[2] This is achieved, in part, by inhibiting the activation of the transcription factor STAT1α (Signal Transducer and Activator of Transcription 1α).[2] This, in turn, downregulates the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

Anticancer Signaling

Studies on eupatorin have demonstrated its potential to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the inhibition of the Phospho-Akt (Protein Kinase B) signaling pathway.[6] Akt is a crucial kinase that promotes cell survival and proliferation. By inhibiting Akt phosphorylation, eupatorin can up-regulate pro-apoptotic proteins like Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.[6]

Caption: this compound's potential role in inhibiting the Akt signaling pathway.

Conclusion

This compound is a promising natural compound with potential therapeutic applications. While direct pharmacokinetic data is currently scarce, studies on the closely related compound eupatorin suggest rapid absorption and a short half-life in rats. Its polymethoxylated structure may confer favorable bioavailability compared to other flavonoids. The primary metabolic routes are likely to involve Phase I and Phase II biotransformations. Further research is warranted to fully characterize the ADME properties and bioavailability of this compound to support its clinical development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future investigations in this area.

References

- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]

- 2. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 21764-09-0 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatorin-5-Methyl Ether: A Technical Guide to its Role in Modulating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorin-5-methyl ether, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, particularly its role in the intricate modulation of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant activity. It delves into the quantitative data from various antioxidant assays, details the experimental protocols for reproducing and expanding upon these findings, and visually elucidates the key signaling pathways through which this compound exerts its effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their potent antioxidant properties. This compound, a methoxy-substituted flavone, has emerged as a promising candidate for therapeutic intervention due to its demonstrated ability to mitigate oxidative stress.[1] This guide synthesizes the available scientific literature to provide a detailed technical understanding of its mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy in different antioxidant contexts.

| Assay | Endpoint Measured | Result (IC50) | Reference(s) |

| Nitric Oxide (NO) Scavenging Assay | Inhibition of Nitric Oxide Production | 5.5 µM | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Note: While this compound is known for its antioxidant properties, specific IC50 values for DPPH and ABTS assays were not available in the reviewed literature. Further research is warranted to quantify its radical scavenging activity in these standard assays.

Signaling Pathways in Oxidative Stress Modulation

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key signaling pathways involved in the cellular response to oxidative stress. These include the NF-κB, Nrf2, and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often activated by oxidative stress. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Flavonoids, including likely this compound, are known to activate this protective pathway.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including the response to oxidative stress. Eupatorin, a closely related compound, has been shown to induce the phosphorylation of JNK (c-Jun N-terminal kinases), a key component of the MAPK pathway, suggesting a role for this compound in modulating this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in modulating oxidative stress.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

-

Reagents:

-

Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

This compound stock solution (in DMSO or other suitable solvent)

-

PBS (pH 7.4)

-

-

Procedure:

-

Prepare various concentrations of this compound in PBS.

-

In a 96-well plate, add 50 µL of 10 mM sodium nitroprusside to 50 µL of the this compound solutions.

-

Incubate the plate at 25°C for 150 minutes.

-

After incubation, add 50 µL of Griess reagent to each well.

-

Allow the color to develop for 5-10 minutes at room temperature.

-

Measure the absorbance at 546 nm using a microplate reader.

-

Calculate the percentage of NO scavenging using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the sample.

-

Determine the IC50 value from a plot of inhibition percentage against the concentration of this compound.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

-

Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.

-

Reagents:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH to each well to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB, Nrf2, and MAPK.

-

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-JNK, Nrf2, IκBα, p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

References

Methodological & Application

Eupatorin-5-Methyl Ether: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorin-5-methyl ether, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent.[1] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture settings. The protocols outlined herein cover key assays for assessing cell viability, apoptosis, and cell cycle progression. Furthermore, this document elucidates the role of the PI3K/Akt/mTOR signaling pathway in mediating the cellular responses to this compound and provides a protocol for its investigation via Western blotting.

Data Presentation

The cytotoxic and biological activities of this compound and its parent compound, Eupatorin (B191229), have been evaluated in various cancer cell lines. The following table summarizes key quantitative data from published studies.

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 Value | Reference |

| Eupatorin | MCF-7 (Breast Cancer) | MTT | 48 | 5 µg/mL | [2] |

| Eupatorin | MDA-MB-231 (Breast Cancer) | MTT | 48 | 5 µg/mL | [2] |

| Eupatorin | MCF-10a (Normal Breast) | MTT | 48 | 30 µg/mL | [2] |

| Eupatorin | PA-1 (Ovarian Cancer) | WST-1 | 24 | 17.19 µg/mL | [3] |

| This compound | - | Nitric Oxide Production | - | 5.5 µM | [4] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the modulation of key signaling pathways, with the PI3K/Akt/mTOR cascade being a significant target.[5][6] This pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[6][7]

Eupatorin and related flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to downstream effects on cell cycle regulation and apoptosis.[6][8] The proposed mechanism involves the inhibition of Akt phosphorylation, which in turn prevents the activation of mTOR and its downstream effectors.[9] This leads to the de-repression of pro-apoptotic proteins and the arrest of the cell cycle.[2][10]

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Experimental Workflow

The general workflow for cell culture experiments with this compound involves cell seeding, treatment, and subsequent analysis using various assays.

Figure 2: General experimental workflow for cell culture assays.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in the wells with 100 µL of the this compound-containing medium. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest and wash the cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry. Eupatorin has been shown to induce a sub-G1 peak, indicative of apoptosis, as well as G1 or G2/M arrest in different cell lines.[2][11][12]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH. A decrease in the ratio of phosphorylated to total protein for Akt, mTOR, and p70S6K would indicate inhibition of the pathway.[2] An increase in pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and cell cycle inhibitors (p21), and a decrease in anti-apoptotic proteins (Bcl-2) would be consistent with the expected effects of this compound.

References

- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]

- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: HPLC Method for the Quantification of Eupatorin-5-Methyl Ether in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eupatorin-5-methyl ether, a bioactive flavonoid found in various plant species, notably Orthosiphon stamineus[1][2]. The described isocratic reversed-phase HPLC method provides a reliable and efficient means for the determination and quantification of this compound in plant extracts, which is crucial for quality control, standardization of herbal products, and pharmacological research. The protocol covers sample preparation, chromatographic conditions, and comprehensive method validation data.

Principle and Application